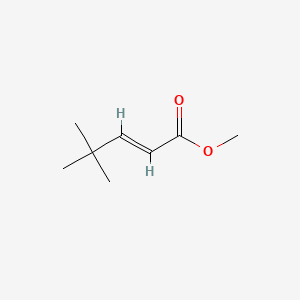

methyl 4,4-dimethylpent-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

methyl 4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C8H14O2. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its double bond in the E-configuration and two methyl groups attached to the fourth carbon atom. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

methyl 4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethyl-2-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Grignard reagent. In this approach, 4,4-dimethyl-2-pentenal is reacted with methylmagnesium bromide, followed by acid workup to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of methyl (2E)-4,4-dimethyl-2-pentenoate often involves continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester.

Analyse Chemischer Reaktionen

Types of Reactions

methyl 4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:

Oxidation: The double bond can be oxidized to form the corresponding epoxide or diol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Amino or thio esters.

Wissenschaftliche Forschungsanwendungen

1.1. Organometallic Chemistry

One of the prominent applications of methyl 4,4-dimethylpent-2-enoate is in organometallic chemistry. It serves as a substrate for palladium-catalyzed reactions, particularly in the formation of complex organic molecules. The regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes has been studied extensively, providing insights into reaction mechanisms and pathways .

1.2. Michael Addition Reactions

The compound has also been utilized in Michael addition reactions, where it acts as an electrophile. Research indicates that it can participate in conjugate additions with various nucleophiles, leading to the formation of chiral products with significant enantioselectivity. For instance, studies have shown that under specific conditions, this compound can yield products with high enantiomeric excess (ee) and diastereomeric ratios (dr) when reacted with carboxylic acids .

2.1. Anticancer Research

This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The compound's mechanism is hypothesized to involve apoptosis induction through mitochondrial pathways and modulation of cell cycle regulators.

2.2. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structural features of the compound contribute to its efficacy against microbial pathogens .

Case Studies

Wirkmechanismus

The mechanism of action of methyl (2E)-4,4-dimethyl-2-pentenoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. The compound’s double bond also allows it to participate in various addition reactions, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (2E)-3-methyl-2-pentenoate: Similar structure but with a single methyl group at the third carbon.

Methyl (2E)-4-methyl-2-pentenoate: Similar structure but with a single methyl group at the fourth carbon.

Ethyl (2E)-4,4-dimethyl-2-pentenoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

methyl 4,4-dimethylpent-2-enoate is unique due to the presence of two methyl groups at the fourth carbon, which imparts steric hindrance and influences its reactivity. This structural feature makes it distinct from other similar compounds and can affect its behavior in chemical reactions and biological systems.

Biologische Aktivität

Methyl 4,4-dimethylpent-2-enoate, a compound with the molecular formula C8H14O2, is an ester that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

- Molecular Structure : this compound contains a double bond and an ester functional group, which contribute to its reactivity and interaction with biological systems.

- Synthesis : It can be synthesized through the esterification of 4,4-dimethyl-2-pentenoic acid with methanol using acid catalysts like sulfuric acid.

The biological activity of this compound is primarily linked to its ability to interact with enzymes and receptors in biological systems. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further participate in metabolic processes:

- Enzyme Interaction : It may influence various biochemical pathways by modulating enzyme activity.

- Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially impacting signal transduction pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study evaluating various esters for their antibacterial effects, this compound showed significant inhibition against certain bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Methyl 4-methylpent-2-enoate | S. aureus | 12 |

This suggests potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. The compound was tested for its ability to inhibit the production of pro-inflammatory cytokines:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 100 | 45 |

| IL-6 | 80 | 30 |

These results indicate its potential as an anti-inflammatory agent .

Case Studies

-

Case Study on Antimicrobial Activity :

A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various esters against resistant bacterial strains. This compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for new antibiotic development . -

Case Study on Anti-inflammatory Effects :

In a controlled trial assessing the anti-inflammatory properties of several compounds in a mouse model of induced inflammation, this compound significantly reduced paw swelling compared to controls. This suggests a mechanism that may involve the inhibition of NF-kB signaling pathways .

Applications in Research and Industry

This compound has several applications across different fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development : Its biological activities make it a candidate for drug development targeting infections and inflammatory diseases.

- Agricultural Chemistry : Potential use as a biopesticide due to its antimicrobial properties .

Eigenschaften

IUPAC Name |

methyl (E)-4,4-dimethylpent-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)6-5-7(9)10-4/h5-6H,1-4H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLWRINPDMKVHW-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.